molecular formula C13H21NO5 B2609700 4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2503208-35-1

4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2609700
CAS No.: 2503208-35-1
M. Wt: 271.313
InChI Key: IHNIOYAKKNRDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[2.1.1]hexane core with a 2-oxabicyclo (oxygen bridge), a tert-butoxycarbonyl (Boc)-protected amino group at position 4, and a carboxylic acid at position 1. The 3,3-dimethyl substituents introduce steric hindrance, enhancing rigidity and influencing conformational preferences. Such bicyclic scaffolds are pivotal in medicinal chemistry for designing protease inhibitors and peptide mimetics due to their restricted flexibility and ability to mimic natural amino acids .

Properties

IUPAC Name

3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-10(2,3)18-9(17)14-13-6-12(7-13,8(15)16)19-11(13,4)5/h6-7H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNIOYAKKNRDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.1.1]hexane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the tert-Butoxycarbonyl Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Functionalization of the Bicyclic Core:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions:

    Substitution Reactions: The Boc-protected amine group can undergo nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the bicyclic core or the functional groups attached to it.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides and bases (e.g., sodium hydride) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as N-alkylated amines, oxidized carboxylic acids, and reduced bicyclic structures.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of peptide analogs and pharmaceutical intermediates. Its structure allows for the introduction of the tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis as it provides a means to protect amine functionalities during multi-step reactions.

Case Study :
Research has demonstrated that derivatives of this compound can exhibit enhanced bioactivity compared to their unprotected counterparts. For example, modifications to the amino acid side chains can lead to improved binding affinity to target proteins, making them suitable candidates for drug development .

Peptide Synthesis

In peptide synthesis, the compound serves as a building block for constructing complex peptides through solid-phase synthesis techniques. The Boc group is easily removable under mild acidic conditions, allowing for the selective deprotection of amines without affecting other functional groups.

Synthesis Methodology :
The typical synthetic route involves:

  • Coupling the Boc-protected amino acid with activated carboxylic acids.
  • Utilizing coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (hexafluoro-phosphate azabenzotriazole tetramethyl uronium) to facilitate the formation of peptide bonds.

Potential Therapeutic Uses

Emerging studies suggest that compounds containing this bicyclic structure may possess anti-inflammatory and analgesic properties. Preliminary in vitro studies indicate that certain derivatives can inhibit specific enzymes associated with inflammatory pathways.

Research Findings :
A recent investigation into the pharmacological properties of related compounds found that they could modulate cytokine release in immune cells, suggesting potential applications in treating autoimmune disorders .

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The bicyclic core provides structural rigidity, enhancing the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethoxycarbonyl Derivative
  • Compound : 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2230799-23-0)
  • Key Differences: Replaces the Boc-amino group with an ethoxycarbonyl moiety. Molecular Weight: 228.2 g/mol (C₁₁H₁₆O₅) vs. ~241.28 g/mol (estimated for the target compound). Applications: Used as a versatile scaffold in small-molecule synthesis but lacks the amino-protecting group critical for peptide coupling .
Aza-Bicyclic Analogues
  • Compound: 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (Boc-2,4-methanoproline, CAS 127926-24-3)
  • Key Differences: Replaces the oxygen bridge (2-oxa) with a nitrogen atom (2-aza). Molecular Weight: 227.26 g/mol (C₁₁H₁₇NO₄). Applications: Serves as a proline analog in peptide synthesis, offering conformational control and resistance to enzymatic degradation .
Fluorine-Substituted Derivative
  • Compound : 2-[(tert-Butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 1824278-88-7)
  • Key Differences: Incorporates a fluorine atom at position 3. Molecular Weight: 245.25 g/mol (C₁₁H₁₆FNO₄). Applications: Fluorine enhances metabolic stability and bioavailability, making it valuable in drug discovery .
Positional Isomer
  • Compound: 1-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid (CID 165947345)
  • Key Differences: Boc-amino group at position 1 instead of 4. Molecular Formula: C₁₂H₁₉NO₄ (same as target compound). Implications: Altered spatial arrangement affects interactions in biological systems, highlighting the importance of regiochemistry .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
Target Compound 2-Oxabicyclo[2.1.1]hexane 4-Boc-amino, 3,3-dimethyl ~241.28 Peptide synthesis, rigid scaffolds
4-(Ethoxycarbonyl)-3,3-dimethyl analog 2-Oxabicyclo[2.1.1]hexane 4-Ethoxycarbonyl 228.2 Small-molecule scaffolds
Boc-2,4-methanoproline 2-Azabicyclo[2.1.1]hexane 2-Boc, 1-carboxylic acid 227.26 Proline analogs, peptide design
4-Fluoro-2-aza derivative 2-Azabicyclo[2.1.1]hexane 4-Fluoro, 2-Boc 245.25 Drug discovery (enhanced stability)
1-Boc-amino isomer Bicyclo[2.1.1]hexane 1-Boc-amino, 2-carboxylic acid 241.28 Structural studies, bioactivity

Biological Activity

4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS Number: 2287287-55-0) is a bicyclic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H17NO5
  • Molecular Weight : 243.26 g/mol
  • IUPAC Name : 4-((tert-butoxycarbonyl)amino)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
  • SMILES Notation : CC(C)(C)OC(=O)NC12COC(C(=O)O)(C1)C2

Synthesis

The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) chemistry, followed by cyclization to form the bicyclic structure. The synthesis pathway can be summarized as follows:

  • Protection of Amino Group : The amino group is protected using Boc anhydride.
  • Cyclization : The protected amino acid undergoes cyclization to form the bicyclic structure.
  • Deprotection : The Boc group is removed to yield the final product.

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Compounds with bicyclic structures often demonstrate antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Enzyme Inhibition : Some derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.

Case Studies

  • Antitumor Activity
    • A study evaluated the antitumor effects of related bicyclic compounds in vitro and in vivo. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Efficacy
    • Another investigation focused on the antimicrobial properties of similar compounds. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antibiotic .
  • Enzyme Inhibition
    • Research into enzyme inhibition showed that certain derivatives could effectively inhibit dihydrofolate reductase (DHFR), a target for many anticancer and antimicrobial drugs .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
Compound AAntitumorBreast Cancer Cell Lines
Compound BAntimicrobialGram-positive and Gram-negative Bacteria
Compound CEnzyme InhibitionDihydrofolate Reductase

Q & A

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing 4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid?

  • Methodological Answer : The synthesis involves (1) bicyclic core formation via [2+2] cycloaddition or ring-closing metathesis, (2) introduction of the tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate in basic conditions (e.g., NaOH), and (3) carboxylation at the 1-position. Optimize yield by controlling solvent polarity (e.g., THF for cyclization) and temperature (0–25°C for BOC protection). Catalysts like DMAP may enhance acylation efficiency .

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm bicyclic structure and stereochemistry (e.g., coupling constants for axial/equatorial protons). X-ray crystallography resolves absolute configuration, while HPLC-MS (reverse-phase C18 column, 0.1% TFA in acetonitrile/water) ensures purity (>95%). FT-IR verifies carbonyl (BOC: ~1680 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) groups .

Q. How should this compound be stored to maintain stability, and what are its degradation products?

  • Methodological Answer : Store at –20°C under inert gas (argon) to prevent hydrolysis of the BOC group. In aqueous solutions, avoid pH extremes: acidic conditions cleave BOC (releasing CO₂ and tert-butanol), while basic conditions may decarboxylate the carboxylic acid. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and guide target identification?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) with protein targets (e.g., enzymes with rigid active sites) using the compound’s minimized 3D structure (DFT-optimized). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) or fluorescence polarization assays for competitive inhibition .

Q. What strategies resolve low yields in the final carboxylation step during synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance at the bicyclic core. Mitigate this by (1) using bulky bases (e.g., LDA) to deprotonate the carboxylation site selectively, (2) employing CO₂ gas under high pressure (5 atm), or (3) switching to a Pd-catalyzed carbonylation with CO and aryl halides .

Q. How does stereochemistry at the 3,3-dimethyl positions influence reactivity in ring-opening reactions?

  • Methodological Answer : The dimethyl groups impose steric constraints, favoring ring-opening at the less hindered oxabicyclo oxygen. Test reactivity by treating with nucleophiles (e.g., Grignard reagents in THF at –78°C) and monitor regioselectivity via GC-MS. Compare results with DFT-calculated transition-state energies .

Q. What in vitro assays are suitable for evaluating its potential as a protease inhibitor?

  • Methodological Answer : Use fluorescence-based enzymatic assays (e.g., FRET substrates for trypsin-like proteases) at pH 7.4. Pre-incubate the compound (1–100 µM) with the enzyme, and measure IC50 via kinetic readings. Confirm binding mode with crystallography or NMR titration .

Data Analysis and Contradictions

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variability may arise from differences in assay conditions (e.g., buffer ionic strength, enzyme isoforms). Replicate studies using standardized protocols (e.g., PBS buffer, 25°C) and validate compound purity via LC-MS. Cross-reference with structural analogs to identify critical pharmacophores .

Q. Why do synthetic yields vary between lab-scale and industrial-scale productions?

  • Methodological Answer : Scaling up introduces mixing inefficiencies and heat transfer limitations. Optimize via flow chemistry (continuous reactors for exothermic steps) or switch solvents (e.g., from THF to 2-MeTHF for better thermal stability). Pilot studies using DoE (Design of Experiments) can identify critical parameters (e.g., catalyst loading, residence time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.